1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
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Overview
Description
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the cyclopentyl group and the triazole ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol typically involves the following steps:
Triazole Formation: The triazole ring is formed by the cyclization of a hydrazine derivative with a carboxylic acid or its derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process.
Chemical Reactions Analysis
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as a building block in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular processes, including DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol can be compared with other triazole derivatives, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its anticancer properties.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Studied for its enzyme inhibition capabilities.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Used in the development of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl group, which may enhance its binding affinity and selectivity towards certain biological targets .
Properties
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-13-10(2)15(14-9)8-12(16)7-11-5-3-4-6-11/h11-12,16H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPUXGNZTNHQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(CC2CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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